molecular formula C9H14ClN3O2 B2871648 methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride CAS No. 2375269-88-6

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride

Cat. No.: B2871648
CAS No.: 2375269-88-6
M. Wt: 231.68
InChI Key: QWLSQGLHWXDSQS-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its molecular formula is C₁₀H₂₀ClNO₂ with a molecular weight of 221.73 g/mol . The structure includes a methyl ester group at position 3, an aminomethyl substituent at position 2, and a hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications. Key identifiers include MDL number MFCD09951905 and CAS registry number (implicit in ).

This compound is synthesized via multi-step reactions, often involving intermediates like oxime derivatives. For example, hydroxylamine hydrochloride and sodium carbonate are used to prepare oxime intermediates from aldehyde precursors, a method analogous to the synthesis of related pyrrolo-pyrazole derivatives .

Properties

IUPAC Name

methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSQGLHWXDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction is carried out in ethanol, leading to the formation of regioisomeric pyrazoles . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolo-pyrazole derivatives, which are structurally diverse due to variations in substituents and salt forms. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Key Features Reference
Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride C₁₀H₂₀ClNO₂ Methyl ester, aminomethyl, HCl salt High solubility; potential bioactive scaffold
Ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate C₉H₁₃N₃O₂ Ethyl ester Lower polarity than methyl analog; used in intermediate synthesis
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonyl chloride C₇H₈ClN₃O₂S Sulfonyl chloride group Reactive intermediate for coupling reactions; higher electrophilicity
5,5-Difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid C₇H₇F₂N₃O₂ Difluoro substitution, carboxylic acid Enhanced metabolic stability; fluorines influence binding affinity
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ Dihydrochloride salt, no ester group Improved crystallinity; reduced ester-mediated hydrolysis

Research Implications

The structural versatility of pyrrolo-pyrazole derivatives enables diverse applications:

  • Drug Discovery : The hydrochloride salt form is prioritized for preclinical studies due to its solubility and stability .
  • Chemical Probes : Sulfonyl chloride and difluoro analogs are used in target validation and covalent inhibitor development .

Biological Activity

Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride (CAS Number: 2375269-88-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Information

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
CAS Number2375269-88-6
AppearanceWhite to off-white powder

The compound features a pyrrolo[1,2-b]pyrazole core structure, which is critical for its biological activity. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.

Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride exhibits various mechanisms of action depending on the biological context. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Antiviral Activity : Preliminary studies suggest it may exhibit inhibitory effects against HIV-1 replication, although it does not fit into the main classes of anti-HIV drugs, which is advantageous in the context of viral resistance .
  • Antibacterial and Antifungal Properties : Investigations indicate potential antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 replication inhibitor. In cell culture assays, it demonstrated non-toxic activity with significant dose-dependent inhibition against HIV-1 . This finding is particularly relevant given the ongoing need for novel antiviral agents that can circumvent existing drug resistance.

Anticancer Potential

The compound has been explored for its anticancer properties. Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cells through various pathways. The specific interactions and efficacy of methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride in cancer models warrant further investigation .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride is crucial for optimizing its biological activity. Modifications to the core structure and functional groups can significantly influence its potency and selectivity:

  • Aminomethyl Group : This group enhances solubility and interaction with biological targets.
  • Substituents on the Pyrazole Ring : Variations in substituents can alter binding affinity to enzymes or receptors involved in disease processes .

Study on HIV Inhibition

In a screening study involving multiple pyrazole derivatives, methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride was identified as having promising activity against HIV-1 replication. The study utilized HeLa P4 cells infected with HIV-1 and assessed both cytotoxicity and antiviral efficacy .

Anticancer Activity Evaluation

In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. These effects are mediated through the activation of specific signaling pathways that lead to programmed cell death .

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